Cas no 860609-58-1 (4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide)

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide structure
860609-58-1 structure
Product name:4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide
CAS No:860609-58-1
MF:C22H15Cl2N3S2
Molecular Weight:456.410599946976
CID:6783570
PubChem ID:2765510

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide 化学的及び物理的性質

名前と識別子

    • 4-chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide
    • 10K-559S
    • 4-[(4-chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(pyridin-3-yl)pyrimidine
    • 860609-58-1
    • 4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-3-ylpyrimidine
    • AKOS005075220
    • 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide
    • インチ: 1S/C22H15Cl2N3S2/c23-16-3-7-19(8-4-16)28-14-18-12-21(29-20-9-5-17(24)6-10-20)27-22(26-18)15-2-1-11-25-13-15/h1-13H,14H2
    • InChIKey: MXJVHXWVSGLOBG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCC1C=C(N=C(C2C=NC=CC=2)N=1)SC1C=CC(=CC=1)Cl

計算された属性

  • 精确分子量: 455.0084452g/mol
  • 同位素质量: 455.0084452g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 485
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.3Ų
  • XLogP3: 6.5

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659913-1mg
4-((4-Chlorophenyl)thio)-6-(((4-chlorophenyl)thio)methyl)-2-(pyridin-3-yl)pyrimidine
860609-58-1 98%
1mg
¥428.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659913-5mg
4-((4-Chlorophenyl)thio)-6-(((4-chlorophenyl)thio)methyl)-2-(pyridin-3-yl)pyrimidine
860609-58-1 98%
5mg
¥617.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659913-2mg
4-((4-Chlorophenyl)thio)-6-(((4-chlorophenyl)thio)methyl)-2-(pyridin-3-yl)pyrimidine
860609-58-1 98%
2mg
¥619.00 2024-04-28

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide 関連文献

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfideに関する追加情報

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide: A Comprehensive Overview

The compound with CAS No. 860609-58-1, commonly referred to as 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug design, catalysis, and advanced materials development.

Structural Analysis

The molecular structure of 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide is characterized by a pyrimidine ring system, which serves as the central framework. Attached to this pyrimidine ring are several substituents: a 4-chlorophenyl group, a (3-pyridinyl) group, and a sulfanyl methyl group derived from another 4-chlorophenyl moiety. The presence of these substituents introduces both electronic and steric effects, which are critical in determining the compound's reactivity and functionality.

Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. The pyrimidine ring, in particular, is known for its ability to form hydrogen bonds and participate in π-π interactions, making it a valuable component in drug design. The chlorine substituents on the phenyl groups further enhance the molecule's stability and bioavailability, as chlorine atoms are known to improve lipophilicity without significantly compromising solubility.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrimidine core. This is followed by successive substitutions to introduce the phenyl, pyridinyl, and sulfanyl groups. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.

Characterization of this compound has been carried out using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry and electronic structure, confirming the presence of the expected substituents and their relative positions.

Applications in Medicinal Chemistry

The compound has shown promise in several therapeutic areas due to its unique combination of structural features. For instance, its ability to act as a scaffold for hydrogen bonding makes it an attractive candidate for designing inhibitors of various enzymes. Recent research has focused on its potential as an anti-cancer agent, where it has demonstrated moderate activity against certain cancer cell lines.

In addition to its pharmacological applications, this compound has also been explored for its role in drug delivery systems. Its lipophilic nature allows for enhanced permeation across biological membranes, making it a potential carrier for hydrophobic drugs.

Environmental Impact and Sustainability

As concerns about environmental sustainability grow, there is increasing interest in understanding the ecological impact of such compounds. Studies have shown that 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide exhibits moderate biodegradability under aerobic conditions. However, further research is needed to assess its long-term persistence in different environmental matrices.

Efforts are also underway to develop greener synthesis routes for this compound. By utilizing renewable feedstocks and minimizing waste generation, researchers aim to reduce the environmental footprint associated with its production.

Conclusion

In summary, 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinil sulfide (CAS No. 860609-58-1) is a versatile compound with a wide range of potential applications. Its unique structure endows it with properties that make it valuable in medicinal chemistry, catalysis, and materials science. As research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in both academic and industrial settings.

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